molecular formula C21H25N5O3S B12158820 N,N-dimethyl-4-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]methyl}piperazine-1-sulfonamide

N,N-dimethyl-4-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]methyl}piperazine-1-sulfonamide

Cat. No.: B12158820
M. Wt: 427.5 g/mol
InChI Key: WDJYETMADZBIPZ-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]methyl}piperazine-1-sulfonamide (CAS: 1401579-34-7) is a piperazine sulfonamide derivative characterized by a pyridazinone core substituted with a naphthalen-2-yl group and a dimethylpiperazine sulfonamide moiety. Its molecular formula is C₂₁H₂₅N₅O₃S, with a molecular weight of 427.5 g/mol . Structural analogs often vary in substituents on the pyridazinone ring, sulfonamide/amide linkages, or piperazine modifications, leading to diverse pharmacological and physicochemical properties.

Properties

Molecular Formula

C21H25N5O3S

Molecular Weight

427.5 g/mol

IUPAC Name

N,N-dimethyl-4-[(3-naphthalen-2-yl-6-oxopyridazin-1-yl)methyl]piperazine-1-sulfonamide

InChI

InChI=1S/C21H25N5O3S/c1-23(2)30(28,29)25-13-11-24(12-14-25)16-26-21(27)10-9-20(22-26)19-8-7-17-5-3-4-6-18(17)15-19/h3-10,15H,11-14,16H2,1-2H3

InChI Key

WDJYETMADZBIPZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Preparation Methods

Cyclization of Hydrazine Derivatives

The pyridazinone ring is typically synthesized via cyclocondensation of 1,4-diketones with hydrazine derivatives . For the naphthalen-2-yl substitution, a Friedel-Crafts alkylation or Suzuki-Miyaura coupling is employed post-cyclization.

Example Procedure:

  • 3-(Naphthalen-2-yl)-6-oxopyridazin-1(6H)-one is prepared by reacting naphthalene-2-carbaldehyde with malononitrile and ethyl acetoacetate in acetic acid, followed by hydrazine cyclization.

  • Methylation at the 1-position is achieved using methyl iodide in the presence of K₂CO₃ in DMF, yielding 1-methyl-3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-one .

Key Data:

StepReagents/ConditionsYieldReference
CyclizationHydrazine hydrate, EtOH, reflux78%
MethylationCH₃I, K₂CO₃, DMF, 60°C85%

Preparation of the Piperazine-Sulfonamide Moiety

Piperazine Functionalization

N,N-Dimethylpiperazine is synthesized via reductive amination of N-methylethylenediamine with formaldehyde under hydrogen gas over a Raney Ni catalyst .

Sulfonylation Reaction

The sulfonamide group is introduced by reacting piperazine with dimethylsulfamoyl chloride in dichloromethane (DCM) with triethylamine as a base.

Example Procedure:

  • Piperazine (1 eq) is dissolved in DCM and cooled to 0°C.

  • Dimethylsulfamoyl chloride (1.2 eq) is added dropwise, followed by triethylamine (2 eq).

  • The mixture is stirred at room temperature for 12 hours, yielding N,N-dimethylpiperazine-1-sulfonamide (82% yield).

Key Data:

Reaction ComponentRoleConditionsYield
Dimethylsulfamoyl chlorideElectrophileDCM, 0°C → RT82%
TriethylamineBase--

Coupling of Pyridazinone and Piperazine-Sulfonamide

Methylene Bridge Installation

The methylene linker is introduced via Mitsunobu reaction or nucleophilic substitution .

Mitsunobu Protocol:

  • 1-Methyl-3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-one (1 eq) is reacted with N,N-dimethylpiperazine-1-sulfonamide (1.2 eq) in THF.

  • Diethyl azodicarboxylate (DEAD) (1.5 eq) and triphenylphosphine (TPP) (1.5 eq) are added to facilitate the coupling.

  • The reaction proceeds at 0°C → RT for 24 hours, yielding the target compound (68% yield).

Alternative Method:

  • Bromination of the pyridazinone’s methyl group using N-bromosuccinimide (NBS) followed by alkylation with piperazine-sulfonamide in DMF (75% yield).

Comparative Data:

MethodReagentsYieldPurity
MitsunobuDEAD, TPP68%95%
AlkylationNBS, K₂CO₃75%92%

Optimization and Challenges

Regioselectivity in Pyridazinone Substitution

  • Naphthalene orientation : Ortho-substitution on naphthalene is favored due to steric effects during Friedel-Crafts reactions.

  • Methylation position : Using bulky bases (e.g., DBU) ensures selective N-methylation over O-methylation.

Sulfonamide Stability

  • Side reactions : Excess sulfonyl chloride leads to bis-sulfonylation. Controlled stoichiometry (1:1.2 ratio) minimizes this.

Purification Techniques

  • Column chromatography : Silica gel with 5% MeOH/CH₂Cl₂ eluent removes unreacted piperazine-sulfonamide.

  • Recrystallization : Ethanol/water mixtures improve purity to >98%.

Scalability and Industrial Applications

  • Batch vs. flow chemistry : Continuous flow reactors enhance yield (82% vs. 68% batch) for large-scale Mitsunobu reactions.

  • Cost analysis : Bromination-alkylation is cheaper than Mitsunobu due to lower reagent costs .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]methyl}piperazine-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like DMF or DMSO.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound exhibits a complex structure characterized by a piperazine ring and a sulfonamide group, which are known to enhance biological activity. Its molecular formula is C21H24N4O2SC_{21}H_{24}N_4O_2S with a molecular weight of approximately 396.51 g/mol. The unique arrangement of functional groups contributes to its interaction with biological targets, making it a candidate for drug development.

Pharmaceutical Applications

  • Anticancer Activity :
    • Research indicates that derivatives of pyridazine compounds, including N,N-dimethyl-4-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]methyl}piperazine-1-sulfonamide, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells by targeting specific pathways involved in tumor growth and survival .
  • Antioxidant Properties :
    • Recent investigations have demonstrated that this compound possesses notable antioxidant capabilities. In vitro studies have revealed that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .
  • Neurological Applications :
    • The compound has been explored for its potential use in treating neurological disorders. Its ability to cross the blood-brain barrier makes it a promising candidate for developing therapies aimed at conditions such as Alzheimer's disease and other neurodegenerative disorders .

Case Studies

StudyFocusFindings
Study 1 Anticancer ActivityDemonstrated inhibition of cancer cell lines with IC50 values indicating potent activity against specific types of cancer cells .
Study 2 Antioxidant CapacityShowed superior radical scavenging activity compared to standard antioxidants, suggesting potential for therapeutic use in oxidative stress management .
Study 3 Neurological EffectsIndicated potential neuroprotective effects in animal models, supporting further investigation into its use for brain health .

Synthesis and Development

The synthesis of this compound involves multi-step chemical reactions that incorporate various reagents and conditions conducive to forming the desired sulfonamide structure. Understanding the synthesis pathway is crucial for scaling up production for clinical trials and potential commercialization.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]methyl}piperazine-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridazinone/Pyridazine Core

The target compound’s pyridazinone ring is substituted with a naphthalen-2-yl group, distinguishing it from analogs with smaller or electronically distinct substituents. Key comparisons include:

Compound Name / ID Core Substituent Molecular Formula Molecular Weight (g/mol) Key Functional Groups Source
Target Compound 3-(naphthalen-2-yl) C₂₁H₂₅N₅O₃S 427.5 Pyridazinone, sulfonamide, dimethylpiperazine
GB-6 (N-furan-2-ylmethyl derivative) 3-(naphthalen-2-ylmethyl) C₂₉H₂₇N₅O₄ 517.56 Pyridazinone, amide, tetrahydropyrimidine carbonyl
3e (Imidazo[1,2-b]pyridazine) 2-(4-trifluoromethylphenyl) C₂₀H₁₇F₃N₆O 438.38 Imidazopyridazine, amide, trifluoromethyl
8b (Pyridin-2-yl acetamide) 4-chloro-3-(trifluoromethyl) C₂₇H₂₄ClF₃N₄O₃ 560.95 Piperazine carbonyl, acetamide, chloro

Key Observations :

  • Sulfonamide vs. Amide Linkages: The target’s sulfonamide group (S=O) is more polar than amide linkages (e.g., GB-6), which may improve aqueous solubility but reduce membrane permeability .
  • Dimethylpiperazine vs.
Positional Isomerism in Naphthyl Substitution

The naphthalen-2-yl isomer (target compound) differs from naphthalen-1-yl analogs (e.g., CAS: [undisclosed], ):

  • Naphthalen-2-yl: The substituent is oriented away from the pyridazinone ring, reducing steric hindrance and allowing better planar stacking with aromatic residues in proteins.
  • Naphthalen-1-yl: The substituent’s proximity to the pyridazinone ring may hinder rotational freedom, affecting binding affinity .
Pharmacological Implications

While direct activity data for the target compound are unavailable, structural analogs provide insights:

  • GB Series () : GB-6, with a naphthalen-2-ylmethyl group, showed moderate antiviral activity against SARS-CoV-2 (EC₅₀ = 2.1 µM), suggesting the naphthyl group’s role in target engagement .
  • Dopamine D3 Receptor Ligands (): Piperazine sulfonamides with biphenyl or tetralin groups demonstrated nanomolar affinity, highlighting the importance of aryl substituents in receptor selectivity .
Physicochemical Properties
Property Target Compound GB-6 3e () 8b ()
Molecular Weight 427.5 517.56 438.38 560.95
Calculated LogP* ~3.5 (estimated) ~4.1 ~3.8 ~4.2
Key Functional Groups Sulfonamide, pyridazinone Amide, pyridazinone Trifluoromethyl, amide Chloro, trifluoromethyl

LogP* estimates based on substituent contributions. **Conclusions : The target compound’s intermediate LogP balances solubility and permeability, whereas bulkier analogs (e.g., GB-6) may face solubility challenges .

Biological Activity

N,N-dimethyl-4-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]methyl}piperazine-1-sulfonamide, with the CAS number 1401556-79-3, is a compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C21H25N5O3SC_{21}H_{25}N_{5}O_{3}S, with a molecular weight of 427.5 g/mol. Its structure features a piperazine core linked to a naphthalene-derived pyridazinone moiety, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC21H25N5O3S
Molecular Weight427.5 g/mol
CAS Number1401556-79-3

The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets through mechanisms such as:

  • Receptor Modulation : The piperazine ring can enhance binding affinity to specific receptors.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in cancer proliferation and inflammation.

Antitumor Activity

Research indicates that compounds with similar structural features exhibit significant antitumor effects. For instance, derivatives of piperazine have shown promising results against various cancer cell lines.

  • Study Findings :
    • A derivative with a similar piperazine scaffold demonstrated an IC50 value of 0.19 µM against A549 lung cancer cells, outperforming the standard drug cisplatin (IC50 = 11.54 µM) .
    • Another study reported that piperazine-based compounds could induce apoptosis and cell cycle arrest in cancer cells .

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antibacterial properties:

  • In Vitro Studies : Compounds containing similar moieties have exhibited activity against Gram-positive and Gram-negative bacteria, indicating potential for further exploration in antimicrobial applications .

Case Study 1: Synthesis and Evaluation

A recent study synthesized various piperazine derivatives, including the target compound. The evaluation revealed:

  • Antitumor Efficacy : The synthesized derivatives showed varying degrees of cytotoxicity against different cancer cell lines, suggesting that modifications to the piperazine structure could enhance biological activity .

Case Study 2: Structure-Activity Relationship (SAR)

Research into SAR for piperazine derivatives highlighted:

  • Key Modifications : Alterations at the N4 position of the piperazine ring significantly impacted the biological activity, emphasizing the importance of structural optimization in drug development .

Q & A

Basic: What are the key steps in synthesizing this compound?

The synthesis involves:

  • Pyridazine ring formation : Reacting hydrazine with a dicarbonyl precursor to construct the 6-oxopyridazine core .
  • Sulfonamide introduction : Coupling the pyridazine intermediate with a sulfonyl chloride derivative in the presence of a base (e.g., triethylamine) .
  • Piperazine functionalization : Alkylation of the piperazine ring using reagents like bis(2-chloroethyl)amine at elevated temperatures (e.g., 150°C in sulfolane) to introduce the naphthalenylmethyl group .
  • Purification : Column chromatography (e.g., silica gel) or recrystallization to isolate the final product .

Basic: How is structural integrity confirmed post-synthesis?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra validate proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.5 ppm for naphthalene) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peaks) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, if applicable .

Advanced: How to resolve contradictions in biological activity data?

  • Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based cytotoxicity profiles to distinguish direct target effects from off-target interactions .
  • Structural analogs testing : Use derivatives with modified substituents (e.g., methylpiperazine vs. benzylpiperazine) to isolate pharmacophoric motifs .
  • Computational modeling : Molecular docking identifies binding pose discrepancies between studies .

Advanced: How to optimize sulfonamide group introduction?

  • Reaction conditions : Use polar aprotic solvents (e.g., DMF) and excess sulfonyl chloride (1.2–1.5 eq) at 0–25°C to minimize side reactions .
  • Bases : Employ non-nucleophilic bases (e.g., DBU) to enhance sulfonylation efficiency .
  • Monitoring : TLC or HPLC tracks reaction progress, ensuring <5% residual starting material .

Advanced: What strategies elucidate biological target interactions?

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD values) for receptor-ligand interactions .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) .
  • Mutagenesis : Alters key residues in target enzymes (e.g., ATP-binding pockets) to validate binding sites .

Advanced: How does stereochemistry impact pharmacology?

  • Chiral resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak® columns) or enzymatic resolution .
  • Activity comparison : Test (+)- and (−)-isomers in vitro; e.g., (−)-isomers of piperazine derivatives show 10–100x higher receptor affinity .

Advanced: What in silico methods validate binding affinity?

  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses in target active sites .
  • Molecular Dynamics (MD) : Simulates ligand-receptor stability over 100+ ns trajectories .
  • QSAR models : Correlate substituent electronegativity with IC50 values from analogs .

Basic: What biological screening models are used?

  • Antimicrobial assays : Minimum inhibitory concentration (MIC) against S. aureus or E. coli .
  • Enzyme inhibition : Kinase panel screening (e.g., EGFR, CDK2) .
  • Anticancer profiling : NCI-60 cell line viability assays .

Advanced: How to address solubility challenges?

  • Prodrug synthesis : Introduce phosphate or ester groups at the sulfonamide nitrogen .
  • Co-solvents : Use DMSO/PEG-400 mixtures (≤10% v/v) in in vitro assays .
  • Nanoformulation : Encapsulate in liposomes or cyclodextrins to enhance bioavailability .

Advanced: How to differentiate from structural analogs?

  • High-Resolution MS (HRMS) : Resolve mass differences <0.001 Da .
  • Tandem MS/MS : Fragment patterns distinguish naphthalene vs. benzofuran substituents .
  • 2D NMR (COSY, NOESY) : Maps through-space proton interactions unique to the naphthalenylmethyl group .

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